molecular formula C9H5F2NO B12562114 3,8-Difluoro-1,2-dihydroquinoline-2-one CAS No. 175609-35-5

3,8-Difluoro-1,2-dihydroquinoline-2-one

Cat. No.: B12562114
CAS No.: 175609-35-5
M. Wt: 181.14 g/mol
InChI Key: OXDLLXQKOXDSEZ-UHFFFAOYSA-N
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Description

3,8-Difluoro-1,2-dihydroquinoline-2-one is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Difluoro-1,2-dihydroquinoline-2-one typically involves the introduction of fluorine atoms into the quinoline structure. One common method is the reaction of 3,8-difluoroaniline with ethyl acetoacetate under acidic conditions to form the quinoline ring. The reaction conditions often include the use of a strong acid like sulfuric acid or hydrochloric acid as a catalyst and heating the reaction mixture to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis or the use of microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,8-Difluoro-1,2-dihydroquinoline-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

3,8-Difluoro-1,2-dihydroquinoline-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-Difluoro-1,2-dihydroquinoline-2-one and its derivatives often involves the inhibition of specific enzymes or interference with biological pathways. For example, some derivatives act as DNA gyrase inhibitors, which prevent bacterial DNA replication and transcription, leading to antibacterial effects . The molecular targets and pathways involved can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline structure.

    Nalidixic Acid: An older quinolone antibiotic that lacks fluorine atoms.

    Moxifloxacin: Another fluoroquinolone with enhanced antibacterial activity.

Uniqueness

3,8-Difluoro-1,2-dihydroquinoline-2-one is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

CAS No.

175609-35-5

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

3,8-difluoro-1H-quinolin-2-one

InChI

InChI=1S/C9H5F2NO/c10-6-3-1-2-5-4-7(11)9(13)12-8(5)6/h1-4H,(H,12,13)

InChI Key

OXDLLXQKOXDSEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C(=C2)F

Origin of Product

United States

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